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Compound of Interest

Compound Name:
3-Bromo-5-fluorophenylboronic

acid

Cat. No.: B1284257 Get Quote

An In-Depth Technical Guide to 3-Bromo-5-fluorophenylboronic Acid

CAS Number: 849062-37-9

This document serves as a comprehensive technical resource for researchers, scientists, and

professionals in drug development on the synthesis, properties, and applications of 3-Bromo-
5-fluorophenylboronic acid.

Physicochemical Properties
3-Bromo-5-fluorophenylboronic acid is a substituted arylboronic acid, a class of compounds

widely utilized as key building blocks in modern organic synthesis. Its trifunctional nature—

featuring a boronic acid, a bromine atom, and a fluorine atom—makes it a versatile reagent for

constructing complex molecular architectures.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b1284257?utm_src=pdf-interest
https://www.benchchem.com/product/b1284257?utm_src=pdf-body
https://www.benchchem.com/product/b1284257?utm_src=pdf-body
https://www.benchchem.com/product/b1284257?utm_src=pdf-body
https://www.benchchem.com/product/b1284257?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1284257?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference(s)

CAS Number 849062-37-9 [1][2][3]

Molecular Formula C₆H₅BBrFO₂ [1][3]

Molecular Weight 218.82 g/mol [1]

Appearance White to off-white solid [2]

Melting Point >300 °C [2][3]

Boiling Point 329.0 ± 52.0 °C (Predicted) [2]

Density 1.75 ± 0.1 g/cm³ (Predicted) [2]

Water Solubility Slightly soluble [2][3]

pKa 6.52 ± 0.10 (Predicted) [2]

LogP 2.40 [3]

SMILES FC1=CC(Br)=CC(B(O)O)=C1 [1]

Safety and Handling
3-Bromo-5-fluorophenylboronic acid is classified as an irritant and is harmful if swallowed.

Standard laboratory safety protocols should be strictly followed.
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Hazard Class
GHS Pictogram &
Signal Word

Hazard Statements
Precautionary
Statements

Irritant/Harmful GHS07Warning

H302: Harmful if

swallowed. H315:

Causes skin irritation.

H319: Causes serious

eye irritation. H335:

May cause respiratory

irritation.

P261: Avoid breathing

dust. P264: Wash skin

thoroughly after

handling. P280: Wear

protective gloves/eye

protection.

P302+P352: IF ON

SKIN: Wash with

plenty of soap and

water.

P305+P351+P338: IF

IN EYES: Rinse

cautiously with water

for several minutes.

Remove contact

lenses, if present and

easy to do. Continue

rinsing.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Recommended storage is under an inert atmosphere at 2-8°C.[2]

Synthesis and Purification
The synthesis of 3-Bromo-5-fluorophenylboronic acid is typically achieved via a lithium-

halogen exchange reaction from a dibrominated precursor, followed by electrophilic trapping

with a borate ester.
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Caption: General workflow for the synthesis of 3-Bromo-5-fluorophenylboronic acid.

Experimental Protocol: Synthesis
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This protocol is a representative method based on standard procedures for arylboronic acid

synthesis.[4][5]

Materials:

1,3-Dibromo-5-fluorobenzene (1.0 eq)

Anhydrous Tetrahydrofuran (THF)

n-Butyllithium (n-BuLi, 1.1 eq, 2.5 M in hexanes)

Trimethyl borate (B(OMe)₃, 1.2 eq)

Hydrochloric Acid (HCl, 2 M aqueous solution)

Ethyl Acetate

Brine (saturated NaCl solution)

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add 1,3-

dibromo-5-fluorobenzene and anhydrous THF.

Cool the solution to -78 °C using a dry ice/acetone bath.

Slowly add n-butyllithium dropwise via syringe over 30 minutes, ensuring the internal

temperature does not rise significantly. Stir the resulting solution at -78 °C for 1 hour.[4]

Add trimethyl borate dropwise at -78 °C. After the addition is complete, allow the reaction

mixture to warm slowly to room temperature and stir overnight.[4]

Cool the mixture to 0 °C and quench the reaction by the slow addition of 2 M HCl until the

solution is acidic (pH ~1-2). Stir vigorously for 1 hour.

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://www.chemicalbook.com/synthesis/3-bromophenylboronic-acid.htm
https://sites.pitt.edu/~asher/homepage/colloid_pdf/Synthesis%20and%20Crystal%20Structure%20of.pdf
https://www.chemicalbook.com/synthesis/3-bromophenylboronic-acid.htm
https://www.chemicalbook.com/synthesis/3-bromophenylboronic-acid.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1284257?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and

concentrate under reduced pressure to yield the crude product.

Purification can be achieved by recrystallization from an appropriate solvent system (e.g.,

water or hexane/ethyl acetate) to afford pure 3-Bromo-5-fluorophenylboronic acid.

Applications in Organic Synthesis
The primary application of 3-Bromo-5-fluorophenylboronic acid is as a substrate in

palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2][6][7] This reaction is a

powerful method for forming carbon-carbon bonds, particularly for creating biaryl structures

prevalent in pharmaceuticals and advanced materials.[7][8]
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for coupling 3-Bromo-5-fluorophenylboronic acid
with an aryl halide.[2][7]

Materials:

Aryl Halide (e.g., 4-iodotoluene, 1.0 eq)

3-Bromo-5-fluorophenylboronic acid (1.2 eq)

Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

Base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq)

Solvent System (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:

In a reaction vessel, combine the aryl halide, 3-Bromo-5-fluorophenylboronic acid,

palladium catalyst, and base.

Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this

cycle three times.[2]

Add the degassed solvent system via syringe.

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir

vigorously for the required time (4-24 hours), monitoring progress by TLC or LC-MS.[7]

After completion, cool the reaction to room temperature and dilute with ethyl acetate and

water.

Separate the organic layer, wash with water and then brine, dry over anhydrous Na₂SO₄,

filter, and concentrate under reduced pressure.

Purify the crude product via flash column chromatography on silica gel to obtain the

desired biaryl compound.
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Application in Drug Discovery
Fluorinated phenylboronic acids are crucial intermediates in medicinal chemistry.[9][10] The

fluorine atom can enhance metabolic stability and binding affinity, while the boronic acid can act

as a handle for Suzuki coupling or serve as a pharmacophore itself, notably as a reversible

covalent inhibitor of serine proteases.[11][12]
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Caption: Logical workflow for using the title compound in a drug discovery program.

Anticipated Spectroscopic Data
While experimental spectra for this specific compound are not widely published, data can be

reliably predicted based on close structural analogs like 3-bromophenylboronic acid.[3][13]
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Nucleus
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Notes

¹H NMR ~8.2 (br s, 2H) Broad singlet

B(OH)₂ protons, often

exchangeable with

D₂O.

~7.8 (m, 1H) Multiplet

Aromatic proton ortho

to both Br and

B(OH)₂.

~7.6 (m, 1H) Multiplet
Aromatic proton ortho

to both F and B(OH)₂.

~7.4 (m, 1H) Multiplet
Aromatic proton ortho

to both Br and F.

¹³C NMR ~163 (d, J ≈ 245 Hz) Doublet

C-F carbon, large

one-bond C-F

coupling.

~138 (m) Multiplet

Aromatic carbons

adjacent to boron and

halogens.

~130 (d) Doublet Aromatic carbon.

~122 (d, J ≈ 20 Hz) Doublet
C-Br carbon, smaller

C-F coupling.

~118 (m) Multiplet Aromatic carbons.

~135 (broad) Broad signal

C-B carbon, often

broad or unobserved

due to quadrupolar

relaxation of Boron.

¹⁹F NMR ~ -110 to -115 Multiplet
Chemical shift relative

to CFCl₃.

MS (ESI-) m/z 217, 219 [M-H]⁻ Isotopic pattern

characteristic of one
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bromine atom (¹⁹Br/

⁸¹Br ≈ 1:1).

Note: NMR data are predicted based on spectra run in DMSO-d₆. Chemical shifts and coupling

constants are approximate and should be confirmed experimentally.[3][13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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